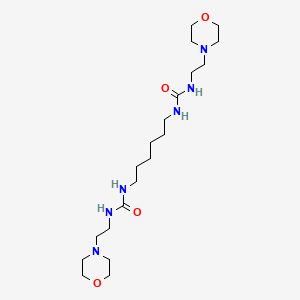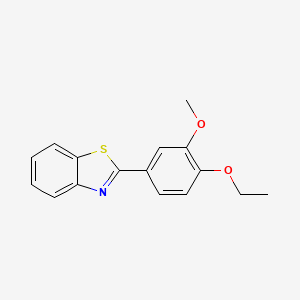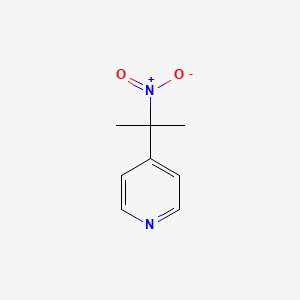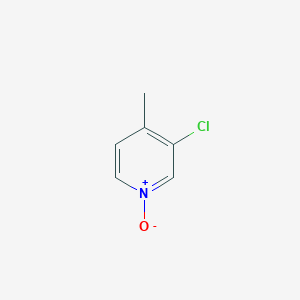
N-(3,4-Dimethoxybenzylidene)-O-toluidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dimethoxybenzylidene)-O-toluidine is a Schiff base compound derived from the condensation of 3,4-dimethoxybenzaldehyde and O-toluidine. Schiff bases are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an imine group (-C=N-) which is formed by the reaction between the aldehyde group of 3,4-dimethoxybenzaldehyde and the amine group of O-toluidine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethoxybenzylidene)-O-toluidine typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and O-toluidine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to reflux for several hours, and the progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled, and the resulting solid product is filtered, washed with cold ethanol, and dried to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethoxybenzylidene)-O-toluidine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of N-(3,4-dimethoxybenzyl)-O-toluidine.
Substitution: Formation of substituted derivatives on the aromatic rings.
Scientific Research Applications
N-(3,4-Dimethoxybenzylidene)-O-toluidine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: Investigated for its antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development due to its biological activities.
Industry: Utilized in the synthesis of advanced materials and as a corrosion inhibitor.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethoxybenzylidene)-O-toluidine involves its interaction with biological targets through the imine group. The compound can form coordination complexes with metal ions, which can enhance its biological activity. The molecular targets and pathways involved include inhibition of microbial enzymes, disruption of cell membrane integrity, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethoxybenzylidene)-4-methoxybenzohydrazide
- N-(3,4-Dimethoxybenzylidene)-2-chlorophenylacetic acid hydrazide
- N,N’-bis(3,4-dimethoxybenzylidene)-1,2-diaminoethane
Uniqueness
N-(3,4-Dimethoxybenzylidene)-O-toluidine is unique due to its specific structural features, such as the presence of both methoxy groups and the imine linkage. These features contribute to its distinct chemical reactivity and biological activities compared to other similar Schiff base compounds.
Properties
CAS No. |
120592-04-3 |
|---|---|
Molecular Formula |
C16H17NO2 |
Molecular Weight |
255.31 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-N-(2-methylphenyl)methanimine |
InChI |
InChI=1S/C16H17NO2/c1-12-6-4-5-7-14(12)17-11-13-8-9-15(18-2)16(10-13)19-3/h4-11H,1-3H3 |
InChI Key |
XPUDSOZEVRVJAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















